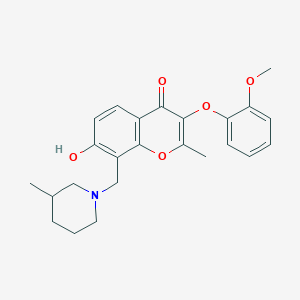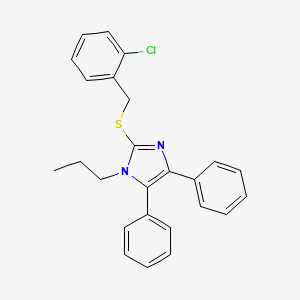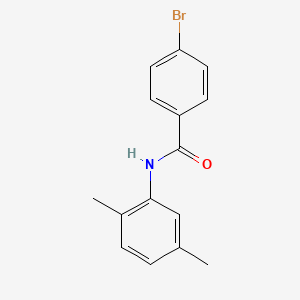![molecular formula C15H11F2NO3 B2982507 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid CAS No. 811841-63-1](/img/structure/B2982507.png)
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid” is a chemical compound with the CAS Number: 811841-63-1 . It has a molecular weight of 291.25 and its linear formula is C15H11F2NO3 .
Molecular Structure Analysis
The molecular structure of “2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid” is represented by the linear formula C15H11F2NO3 . The compound contains a carbamoyl group attached to a phenyl group, which is further attached to an acetic acid group .Physical And Chemical Properties Analysis
“2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid” is a solid compound .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research has shown that compounds structurally related to 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid exhibit interesting crystallographic properties. For instance, compounds with similar functional groups have been found to crystallize in specific forms, demonstrating extensive hydrogen bonding among carboxylic acid functional groups, amine groups, and acetic acid moieties. Such studies are crucial for understanding the molecular interactions and structural characteristics of these compounds (Prayzner et al., 1996).
Synthesis and Chemical Reactivity
The chemical synthesis and reactivity of derivatives similar to 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid have been explored, highlighting their potential in creating novel compounds with significant biological activities. For example, studies have detailed the synthesis of compounds with difluorophenolic groups and their evaluation as aldose reductase inhibitors, which could have implications for managing diabetic complications (Alexiou & Demopoulos, 2010).
Material Science Applications
In material science, the study of polymers and composites containing carboxylic acid groups, similar to those in 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid, has revealed interesting properties. These include the preparation of copolyimides and their gas permeation properties, which are influenced by the presence of carboxylic acid groups. Such research is pivotal for developing advanced materials with specific permeability characteristics (Huertas et al., 2011).
Anticancer and Antibacterial Activities
Compounds structurally related to 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid have been investigated for their potential anticancer and antibacterial activities. Studies have identified specific derivatives with promising in vitro potency and in vivo efficacy against various cancer cell lines and bacterial strains, underscoring the therapeutic potential of these compounds (Shah et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-[2-[(2,4-difluorophenyl)carbamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOFJJFWQBSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2982424.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2982426.png)


![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2982435.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)
![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcar boxamide](/img/structure/B2982446.png)